![molecular formula C14H10F2OS B1423528 (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332355-11-9](/img/structure/B1423528.png)
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Vue d'ensemble
Description
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C14H10F2OS and a molecular weight of 264.29 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methylsulfanyl group on another phenyl ring, connected through a methanone bridge. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 3-(methylsulfanyl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
- (2,6-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Uniqueness
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern can lead to different electronic and steric effects compared to other isomers, making it a distinct compound for various applications .
Propriétés
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPZUGLHJRHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




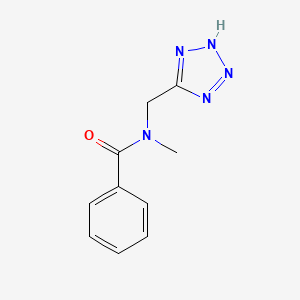
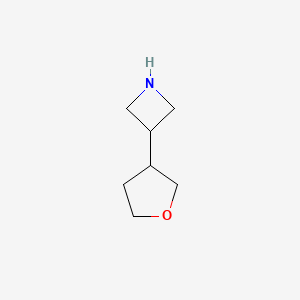
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
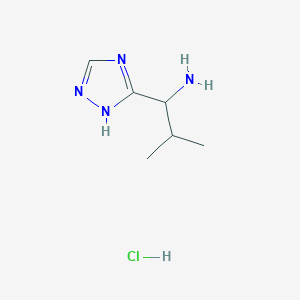
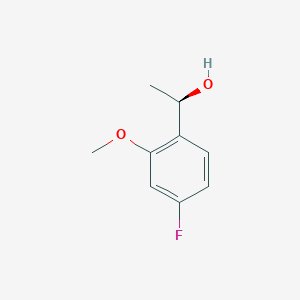
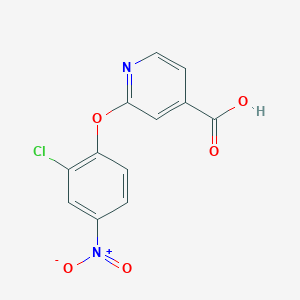
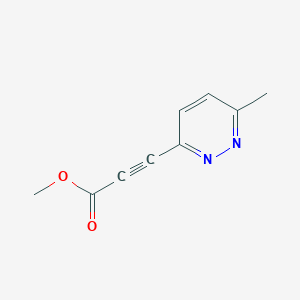

![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
